Diphénylpyraline

Vue d'ensemble

Description

La diphénylpyraline est un antihistaminique de première génération appartenant à la classe des diphénylpiperidines. Elle est principalement utilisée pour le traitement des affections allergiques telles que la rhinite, le rhume des foins et les troubles cutanés prurigineux. Ce composé présente des effets anticholinergiques et a été trouvé pour agir comme un inhibiteur de la recapture de la dopamine, produisant une hyperactivité chez les rongeurs .

Applications De Recherche Scientifique

Antihistaminic Properties

Diphenylpyraline is primarily recognized for its antihistaminic effects , which are beneficial in treating allergic reactions. It functions as an antagonist to the histamine H₁ receptor, thereby reducing symptoms associated with allergies such as rhinitis and urticaria. The effectiveness of DPP in clinical settings has been documented in various studies, demonstrating its role in alleviating allergic symptoms.

Parkinson's Disease Treatment

Historically, Diphenylpyraline has been utilized as a pharmacotherapy for Parkinson's disease. Research indicates that DPP can increase dopamine concentrations in the brain by inhibiting dopamine uptake, similar to other dopaminergic agents like benztropine. This property positions DPP as a candidate for further investigation in managing Parkinsonian symptoms and possibly as an adjunct therapy to standard treatments .

Cocaine Addiction Treatment

Recent studies suggest that Diphenylpyraline may serve as a potential agonist replacement medication for cocaine addiction. Experimental data show that DPP inhibits the dopamine transporter, leading to elevated dopamine levels in the nucleus accumbens, which is associated with reward pathways . This profile indicates that DPP could mitigate withdrawal symptoms and reduce cravings in individuals with cocaine dependence.

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated the absorption and distribution characteristics of Diphenylpyraline. The compound exhibits a delayed peak effect on dopamine uptake inhibition compared to cocaine, suggesting a prolonged therapeutic window that could be advantageous in clinical settings .

Spectrofluorimetric Method

A highly sensitive micellar spectrofluorimetric method has been developed for determining Diphenylpyraline concentrations in pharmaceutical formulations and biological fluids. This method utilizes sodium dodecyl sulfate to enhance fluorescence detection at specific wavelengths, facilitating accurate quantification at nano-level concentrations .

Chromatographic Techniques

Additionally, a green cyclodextrin-modified micellar liquid chromatographic method has been validated for the simultaneous determination of Diphenylpyraline alongside other compounds like paracetamol and caffeine. This method demonstrates excellent recovery rates and has been effectively applied to complex mixtures, showcasing its utility in pharmaceutical analysis .

Clinical Efficacy in Allergic Conditions

Clinical trials have confirmed the efficacy of Diphenylpyraline in treating allergic conditions. For instance, a study involving patients with allergic rhinitis showed significant improvement in symptoms following DPP administration compared to placebo controls .

Safety Profile and Side Effects

The safety profile of Diphenylpyraline has been assessed through various studies, indicating that it is generally well-tolerated with minimal side effects when used at recommended dosages . However, some reports highlight potential adverse reactions such as sedation and dry mouth, which are common among first-generation antihistamines.

Mécanisme D'action

Target of Action

Diphenylpyraline is an antihistamine . Its primary target is the H1-receptor , which is found on effector cells in the body. The H1-receptor plays a crucial role in mediating the effects of histamine, a compound involved in local immune responses and regulating physiological function in the gut, acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

Diphenylpyraline works by competing with histamine for H1-receptor sites on effector cells . By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies .

Biochemical Pathways

The primary biochemical pathway affected by diphenylpyraline is the histamine pathway . By blocking the H1-receptor, diphenylpyraline inhibits the action of histamine, leading to a reduction in symptoms such as itching, sneezing, and runny nose associated with allergic reactions .

Pharmacokinetics

The pharmacokinetic properties of diphenylpyraline are characterized by its elimination half-life , which ranges from 24 to 40 hours . This long half-life suggests that the drug remains in the body for a significant period of time, which could contribute to its efficacy in managing allergy symptoms .

Result of Action

The result of diphenylpyraline’s action is a temporary reduction of allergy symptoms . By blocking the H1-receptor, it prevents histamine from causing symptoms such as itching, sneezing, and runny nose . This makes it effective for the treatment of allergic rhinitis, hay fever, and allergic skin disorders .

Analyse Biochimique

Biochemical Properties

Diphenylpyraline acts by competing with histamine for H1-receptor sites on effector cells . This interaction reduces the effects of histamine, leading to a temporary reduction of allergy symptoms .

Cellular Effects

Diphenylpyraline prevents, but does not reverse, responses mediated by histamine alone . It antagonizes most of the pharmacological effects of histamine, including urticaria and pruritus .

Molecular Mechanism

The mechanism of action of Diphenylpyraline involves its competition with histamine for H1-receptor sites on effector cells . This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La diphénylpyraline est synthétisée par le couplage de la 4-hydroxy-1-méthylpipéridine avec le bromure de benzhydryle. La réaction implique le reflux d'un mélange de 1-méthyl-4-pipéridinol et de bromure de benzhydryle dans le xylène pendant environ 24 heures. Le mélange réactionnel se sépare en deux phases, la phase supérieure contenant le composé éther souhaité dissous dans le xylène .

Méthodes de production industrielle : La production industrielle de la this compound suit une voie synthétique similaire mais à plus grande échelle. L'éther benzhydrylique brut est récupéré par distillation du xylène sous pression réduite. Le produit est ensuite purifié par une série d'étapes de lavage et d'extraction, suivie d'une décoloration avec du charbon actif et d'une neutralisation avec de l'ammoniaque aqueuse .

Analyse Des Réactions Chimiques

Types de réactions : La diphénylpyraline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés.

Substitution : Le cycle pipéridine permet des réactions de substitution, en particulier au niveau de l'atome d'azote.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : N-oxydes de la this compound.

Réduction : Dérivés aminés.

Substitution : Divers dérivés pipéridine substitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier l'activité antihistaminique et la liaison aux récepteurs.

Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et la recapture de la dopamine.

5. Mécanisme d'action

La this compound exerce ses effets en compétition avec l'histamine pour les sites récepteurs H1 sur les cellules effectrices. Cet antagonisme réduit les effets de l'histamine, conduisant à une réduction temporaire des symptômes allergiques. De plus, la this compound agit comme un inhibiteur de la recapture de la dopamine, ce qui contribue à ses propriétés psychostimulantes .

Composés similaires :

Diphénhydramine : Un autre antihistaminique de première génération avec des effets anticholinergiques similaires.

Chlorphéniramine : Un antihistaminique de première génération utilisé pour des affections allergiques similaires.

Prométhazine : Connue pour ses propriétés antihistaminiques et antiémétiques.

Unicité : La this compound est unique en raison de sa double action en tant qu'antihistaminique et inhibiteur de la recapture de la dopamine. Cette combinaison de propriétés la rend particulièrement utile dans le traitement à la fois des affections allergiques et de certains troubles neurologiques .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another first-generation antihistamine with similar anticholinergic effects.

Chlorpheniramine: A first-generation antihistamine used for similar allergic conditions.

Promethazine: Known for its antihistamine and antiemetic properties.

Uniqueness: Diphenylpyraline is unique due to its dual action as an antihistamine and dopamine reuptake inhibitor. This combination of properties makes it particularly useful in treating both allergic conditions and certain neurological disorders .

Activité Biologique

Diphenylpyraline, also known as diphenylpyraline hydrochloride (DPP), is a first-generation antihistamine primarily recognized for its potent antagonistic effects on histamine H1 receptors. This compound has garnered attention not only for its antihistaminic properties but also for its neuropharmacological effects, particularly concerning dopamine modulation. This article explores the biological activity of diphenylpyraline, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₉H₂₃NO

- Molecular Weight : 281.392 g/mol

- CAS Number : 147-20-6

- Density : 1.08 g/cm³

- Boiling Point : 378.7ºC

- Flash Point : 111.6ºC

Diphenylpyraline functions primarily as a histamine H1 receptor antagonist , which inhibits the action of histamine, a key mediator in allergic responses. This action helps alleviate symptoms associated with allergic conditions such as rhinitis and hay fever. Additionally, DPP exhibits antimuscarinic properties, contributing to its therapeutic profile in treating pruritic skin disorders and other allergic reactions .

Dopamine Modulation

Recent studies have highlighted DPP's role in modulating dopamine levels within the brain. Research indicates that diphenylpyraline can inhibit dopamine uptake in the nucleus accumbens, leading to increased extracellular dopamine concentrations. This effect is comparable to that observed with psychostimulants like cocaine, suggesting potential implications for addiction treatment .

In Vitro Studies

- Dopamine Uptake Inhibition :

- Antihistaminic Effects :

In Vivo Studies

-

Locomotor Activity :

- In experiments with C57BL/6 mice, DPP administered via intraperitoneal injection (5-10 mg/kg) elevated extracellular dopamine levels by approximately 200% and induced locomotor activation . This psychostimulant-like effect raises questions about the drug's potential utility in treating conditions related to dopamine dysregulation.

- Behavioral Studies :

Case Studies and Clinical Applications

Diphenylpyraline has been evaluated in clinical settings for its efficacy in managing allergic conditions and potential applications in neuropharmacology:

- A clinical evaluation highlighted its effectiveness against allergic rhinitis and pruritic skin disorders, showcasing its therapeutic benefits beyond traditional antihistamines .

- Investigations into its use as a potential agonist replacement medication for cocaine addiction are ongoing, given its ability to elevate dopamine levels without the same degree of reinforcement associated with cocaine use .

Data Table: Summary of Biological Activities

Propriétés

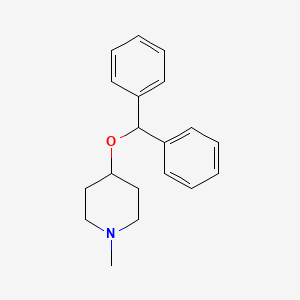

IUPAC Name |

4-benzhydryloxy-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQUZNMMYNAXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-18-3 (hydrochloride) | |

| Record name | Diphenylpyraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022952 | |

| Record name | Diphenylpyraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.88e-02 g/L | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as diphenylpyraline used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. | |

| Record name | Diphenylpyraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147-20-6 | |

| Record name | Diphenylpyraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylpyraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpyraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylpyraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpyraline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPYRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33361OE3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.